5-chloro-2-fluoro-4-iodobenzoic acid
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Overview
Description
5-chloro-2-fluoro-4-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H3ClFIO2 and a molecular weight of 300.45 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-4-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, chlorination can be performed using thionyl chloride (SOCl2) to introduce the chlorine atom. Subsequently, iodination can be achieved using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives with higher oxidation states.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
5-chloro-2-fluoro-4-iodobenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential precursor for drug development targeting specific biological pathways.
Industry: Used in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-fluoro-2-iodobenzoic acid: Similar in structure but with different halogen positions.
2-chloro-5-iodobenzoic acid: Lacks the fluorine atom.
5-fluoro-2-iodobenzoic acid: Lacks the chlorine atom .
Uniqueness
5-chloro-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable intermediate for synthesizing diverse compounds with tailored properties .
Properties
CAS No. |
2385648-39-3 |
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Molecular Formula |
C7H3ClFIO2 |
Molecular Weight |
300.5 |
Purity |
95 |
Origin of Product |
United States |
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